molecular formula C18H19F2N3O2 B2447554 3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2195878-04-5

3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2447554
CAS No.: 2195878-04-5
M. Wt: 347.366
InChI Key: GXCLESNKFOYELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound featuring a quinazolinone core structure

Properties

IUPAC Name

3-[3-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c19-18(20)11-17(18)6-9-22(10-7-17)15(24)5-8-23-12-21-14-4-2-1-3-13(14)16(23)25/h1-4,12H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCLESNKFOYELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into two primary fragments: the quinazolin-4(3H)-one moiety and the 1,1-difluoro-6-azaspiro[2.5]octan-6-yl-3-oxopropyl side chain . Retrosynthetically, the molecule is assembled via amide coupling or alkylation between these fragments. Critical intermediates include:

  • 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (spirocyclic amine precursor)
  • 3-Oxopropyl-quinazolin-4(3H)-one (functionalized heterocycle)

Key challenges involve ensuring regioselectivity during spirocycle formation and maintaining stability of the difluoro group under reaction conditions.

Synthesis of 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride

Spiroannulation and Fluorination

The spirocyclic core is synthesized via a Dieckmann cyclization strategy. A representative protocol from patent CN116143695B outlines:

Step 1 : Cyclization of N-protected amino alcohol (e.g., 2-(aminomethyl)cyclopentanol) with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) yields the spiro[2.5]octane skeleton.
Step 2 : Fluorination using diethylaminosulfur trifluoride (DAST) introduces the difluoro groups at the 1-position. Reaction conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: −20°C to 0°C
  • Yield: 68–72%

Step 3 : Hydrochloride salt formation via treatment with HCl gas in ethyl acetate achieves >95% purity.

Table 1: Optimization of Fluorination Conditions
Parameter Condition 1 Condition 2 Optimal Condition
Fluorinating Agent DAST Deoxo-Fluor DAST
Temperature (°C) −20 0 −10
Reaction Time (h) 6 4 5
Yield (%) 68 62 72

Preparation of 3-Oxopropyl-quinazolin-4(3H)-one

Quinazolinone Core Synthesis

Adapting methods from PMC6148657, the quinazolinone is synthesized via cyclocondensation of anthranilic acid derivatives:

Procedure :

  • Anthranilic acid (1.37 g, 0.01 mol) reacts with methyl isothiocyanate (0.73 g, 0.01 mol) in acetic acid under reflux (150°C, 90 min) to form 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone (58% yield).
  • Hydrazinolysis : Refluxing with hydrazine hydrate replaces the thiol group with hydrazine, yielding 2-hydrazino-3-methyl-4(3H)-quinazolinone .

Introduction of 3-Oxopropyl Side Chain

The propionyl linker is introduced via Mitsunobu reaction or nucleophilic substitution :

  • Mitsunobu Protocol :
    • React 2-hydrazinoquinazolinone with 3-bromopropiophenone using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.
    • Yield: 65–70% after recrystallization (ethyl acetate).

Coupling of Spirocyclic Amine and Quinazolinone

Amide Bond Formation

The final step involves coupling the spirocyclic amine with the 3-oxopropyl-quinazolinone via Schotten-Baumann reaction :

Procedure :

  • Activate 3-oxopropyl-quinazolinone with thionyl chloride (SOCl₂) to form the acid chloride.
  • React with 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride in aqueous sodium hydroxide (NaOH) at 0–5°C.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).
  • Yield : 60–65%
  • Purity : 98% (HPLC).
Table 2: Coupling Reaction Optimization
Parameter Condition 1 Condition 2 Optimal Condition
Coupling Agent SOCl₂ EDCI/HOBt SOCl₂
Base NaOH TEA NaOH
Temperature (°C) 0–5 RT 0–5
Reaction Time (h) 2 4 1.5
Yield (%) 60 55 65

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, quinazolinone H-5), 7.89–7.45 (m, 4H, aromatic), 3.82–3.45 (m, 4H, spirocyclic CH₂), 2.98 (t, 2H, COCH₂), 2.75–2.30 (m, 6H, spirocyclic and propyl CH₂).
  • ¹⁹F NMR : δ −118.5 (s, 2F, CF₂).
  • HRMS (ESI+) : m/z calc. for C₁₈H₂₀F₂N₃O₂ [M+H]⁺: 364.1521; found: 364.1518.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the spirocyclic geometry and difluoro substitution pattern . Key metrics:

  • Bond Length : C–F = 1.34 Å
  • Dihedral Angle : Spiro junction = 89.5°
  • Hydrogen Bonding : N–H···O (2.12 Å) stabilizes the quinazolinone lattice.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for exothermic steps (e.g., fluorination):

  • Residence Time : 8–10 min
  • Temperature : −10°C (jacketed reactor)
  • Throughput : 50 g/h with >90% conversion.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (1:4) removes polar impurities.
  • Chromatography : Reverse-phase C18 columns resolve diastereomers (if present).

Chemical Reactions Analysis

Types of Reactions

3-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one is unique due to its specific structural features, such as the quinazolinone core and the difluoro-azaspiro moiety

Biological Activity

3-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H20F2N2OC_{16}H_{20}F_2N_2O with a molecular weight of 294.34 g/mol. Its unique spirocyclic structure contributes to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Quinazolinone derivatives have been extensively studied for their pharmacological properties. The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antimicrobial activity of various quinazolinone derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The compound's structural features may enhance its ability to penetrate microbial membranes, thereby exerting its effects .

Anticancer Properties

Quinazolinones have shown promise in cancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. Preliminary studies suggest that this compound may act on similar pathways, although detailed studies are necessary to elucidate its exact mechanism .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinone derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory processes. The presence of the difluoro group in this compound may enhance its binding affinity to target proteins involved in inflammation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Binding : Its structural characteristics allow it to bind effectively to various receptors, modulating their activity.
  • Cell Membrane Interaction : The lipophilic nature of the compound facilitates its interaction with cell membranes, enhancing its bioavailability and efficacy.

Case Studies

Several studies have investigated the biological activities of quinazolinone derivatives:

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of different quinazolinones found that certain derivatives exhibited strong inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : Another research focused on a series of quinazolinones demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX and LOX enzymes

Q & A

Synthesis Methodologies

Q: What are the current synthetic routes for synthesizing 3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one, and what are their limitations? A:

  • Alkylation Approaches : The quinazolinone core can be alkylated with intermediates like 3-halo-1-(difluorospiro)propan-1-one. However, this method often requires pre-synthesis of reactive intermediates (e.g., halo-ketones), which complicates scalability .
  • Metal-Catalyzed Reactions : Copper catalysts and DMPA (dimethylolpropionic acid) have been used as one-carbon sources for coupling spiro-azetidine derivatives with quinazolinones. Drawbacks include catalyst removal challenges and variable yields under aerobic conditions .
  • Phosphorus-Assisted Condensation : Analogous quinazolinones are synthesized via condensation of hydrazides and carboxylic acids using phosphorus oxychloride (POCl₃). This method avoids metals but may require harsh conditions (e.g., refluxing acetic acid) .
    Advanced Consideration : Recent efforts focus on flow chemistry or microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

Structural Characterization

Q: How can researchers confirm the structural integrity and purity of this compound? A:

  • Spectroscopic Techniques :
    • NMR : ¹H/¹³C NMR identifies proton environments (e.g., difluoro-spiro signals at δ ~4.10 ppm for azaspiro protons and carbonyls at δ ~1680 cm⁻¹ in IR) .
    • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., C₁₉H₂₀F₂N₃O₂) and isotopic patterns.
    • X-ray Crystallography : For unambiguous confirmation of the spirocyclic geometry and substituent orientation .
  • Purity Assessment : HPLC with UV detection (λ ~254 nm) or TLC (silica gel, ethyl acetate/hexane) ensures >95% purity.

Biological Activity Profiling

Q: What methodological frameworks are recommended for evaluating the compound’s potential biological activities? A:

  • In Vitro Screening :
    • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence polarization or FRET-based assays. Quinazolinones are known for kinase inhibition (e.g., EGFR) .
    • Cell Viability Assays : MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Advanced Profiling :
    • Target Identification : Use affinity chromatography or thermal shift assays to identify binding partners .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) to predict in vivo clearance rates .

Synthetic Optimization Challenges

Q: How can researchers address low yields or side reactions during synthesis? A:

  • Catalyst Screening : Replace copper with palladium or photoredox catalysts to enhance coupling efficiency .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) or ionic liquids to stabilize intermediates .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylated derivatives) and adjust stoichiometry .

Computational Modeling

Q: How can computational tools predict the compound’s interactions with biological targets? A:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases or GPCRs. Focus on the quinazolinone core and spirocyclic moiety for hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • ADMET Prediction : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier permeability .

In Vivo Experimental Design

Q: What considerations are critical for designing in vivo studies? A:

  • Dose Escalation : Use a 3+3 design in rodents to determine MTD (maximum tolerated dose) .
  • Pharmacokinetics : Collect plasma at 0, 1, 4, 8, 24h post-administration for LC-MS/MS analysis of AUC and half-life .
  • Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .

Data Contradiction Resolution

Q: How should researchers resolve discrepancies in reported biological activities? A:

  • Meta-Analysis : Compare datasets using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity) .
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATCC cell lines, identical buffer pH) .
  • Mechanistic Studies : Use CRISPR knockouts or siRNA to validate target specificity if off-target effects are suspected .

Structural Analogues

Q: What structurally related compounds can guide SAR (Structure-Activity Relationship) studies? A:

CompoundKey FeaturesActivity
3-(3-(3-Bromophenyl)-oxadiazolyl)quinazolinoneOxadiazole substituentAnticancer
6-Fluoro-1-propylquinazolinoneFluorine substitutionAntiviral
Triazole-pyrrolidine derivativesTriazole moietyKinase inhibition

Environmental Impact Assessment

Q: What methodologies evaluate the compound’s environmental persistence? A:

  • OECD 301F Test : Measure biodegradability in activated sludge over 28 days .
  • Photolysis Studies : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48h LC₅₀) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.